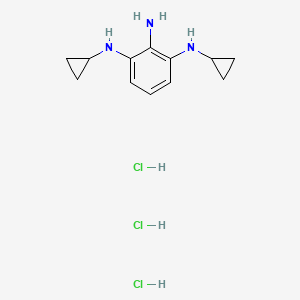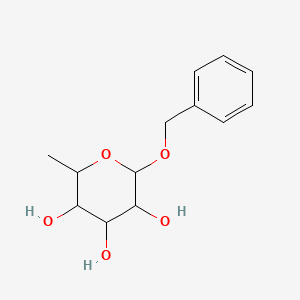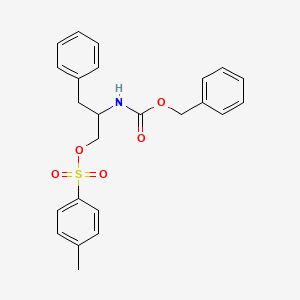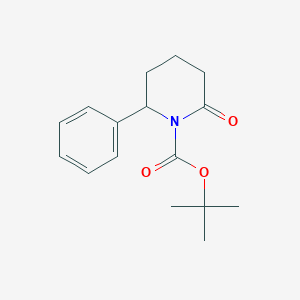
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one is a heterocyclic compound with a unique structure that includes an isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of steps involving amination, cyclization, and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes the use of solvents and reagents that facilitate the cyclization and reduction steps, ensuring that the final product meets the required specifications for pharmaceutical applications.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
科学的研究の応用
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 5-(Aminomethyl)-2-furanmethanol
- 5-(Hydroxymethyl)-2-methyl-1,4-dihydroisoquinolin-3-one
- 5-(Aminomethyl)-2-thiouridine
Uniqueness
Compared to similar compounds, 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
5-(aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-13-7-9-4-2-3-8(6-12)10(9)5-11(13)14/h2-4H,5-7,12H2,1H3 |
InChIキー |
XTNCGOMBHJGQDV-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(CC1=O)C(=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12100826.png)












